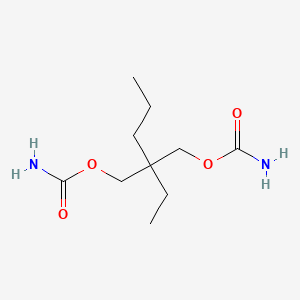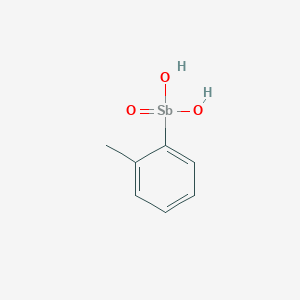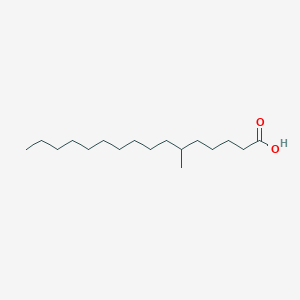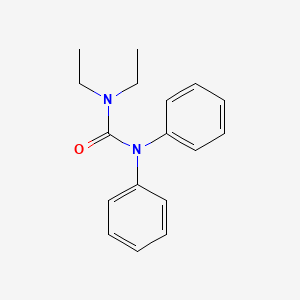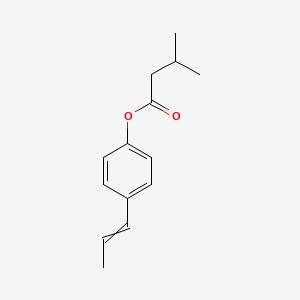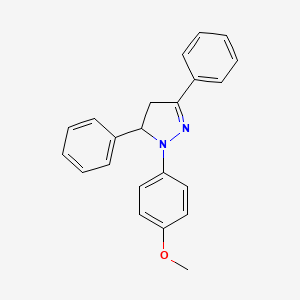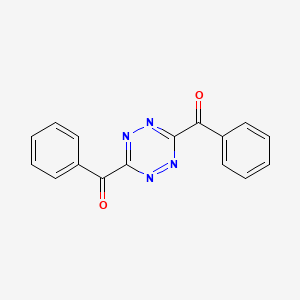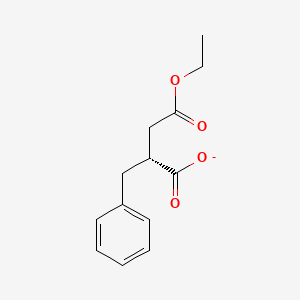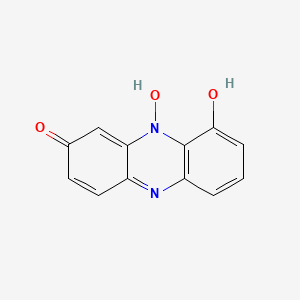![molecular formula C7H14N2OS B14718786 Piperidine, 1-[(methylamino)thioxomethoxy]- CAS No. 21094-45-1](/img/structure/B14718786.png)
Piperidine, 1-[(methylamino)thioxomethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(methylamino)thioxomethoxy]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound features a piperidine ring substituted with a methylamino group and a thioxomethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the use of cyclic iminium salts as versatile intermediatesFor the synthesis of 1-[(methylamino)thioxomethoxy]piperidine, a common approach involves the reaction of piperidine with methylamine and a thioxomethoxy reagent under controlled conditions .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. Additionally, modified Birch reduction using sodium in ethanol can also be employed to reduce pyridine to piperidine .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[(methylamino)thioxomethoxy]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine-based compounds .
Applications De Recherche Scientifique
Piperidine derivatives, including 1-[(methylamino)thioxomethoxy]piperidine, have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Many piperidine-based compounds are explored as potential drug candidates for various diseases, including neurological disorders and infections.
Mécanisme D'action
The mechanism of action of piperidine, 1-[(methylamino)thioxomethoxy]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, piperidine derivatives may interact with neurotransmitter receptors, influencing neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine but with a smaller ring size.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
Piperidine, 1-[(methylamino)thioxomethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylamino and thioxomethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
21094-45-1 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
O-piperidin-1-yl N-methylcarbamothioate |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(11)10-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,11) |
Clé InChI |
NZFRYIJIFINMLX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)ON1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


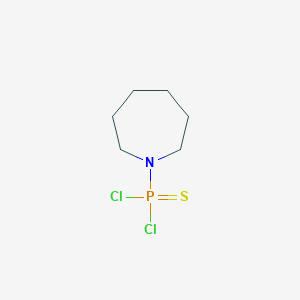
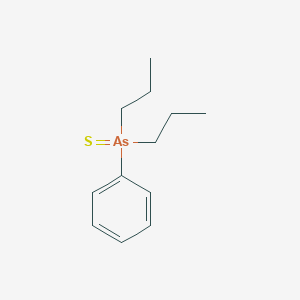

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
